(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Overview
Description
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a complex organic compound featuring a unique structure that includes a tert-butyl group, a hydroxy group, and a vinyltetrahydropyrrolo[1,2-c]oxazol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation.
Hydroxylation: The hydroxy group is typically introduced via selective oxidation of a precursor alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The vinyl group can participate in π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: shares similarities with other oxazole derivatives, such as oxazol-5(4H)-ones and oxazolidinones.
Oxazol-5(4H)-ones: These compounds have a similar oxazole ring but lack the tert-butyl and vinyl groups.
Oxazolidinones: These compounds also feature an oxazole ring but differ in the substitution pattern and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric bulk, influencing the compound’s interactions and stability, while the vinyl group offers additional sites for chemical modification and interaction.
Properties
IUPAC Name |
(3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9-,10?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVYBNUTMALEB-MAZPRZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(O1)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118342 | |
Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214741-21-5 | |
Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214741-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,7aR)-3-(1,1-Dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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